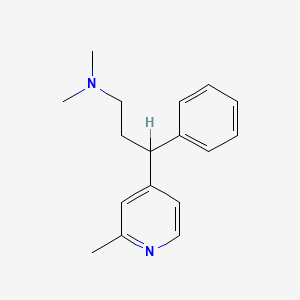
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline is an organic compound that features a benzyl group attached to a picoline ring, with a dimethylaminoethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline typically involves multiple steps, including the formation of the benzyl group and its subsequent attachment to the picoline ring. One common method involves the reaction of 2-(dimethylamino)ethyl chloride with benzyl magnesium chloride, followed by cyclization with 2-picoline under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(Dimethylamino)ethoxy)benzylamine
- 2-(Dimethylamino)ethyl benzyl ether
- Benzyl 2-picoline derivatives
Uniqueness
4-(alpha-(2-(Dimethylamino)ethyl)benzyl)-2-picoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
101602-45-3 |
|---|---|
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(2-methylpyridin-4-yl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H22N2/c1-14-13-16(9-11-18-14)17(10-12-19(2)3)15-7-5-4-6-8-15/h4-9,11,13,17H,10,12H2,1-3H3 |
Clé InChI |
NLCGTKYPPXDCRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C(CCN(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


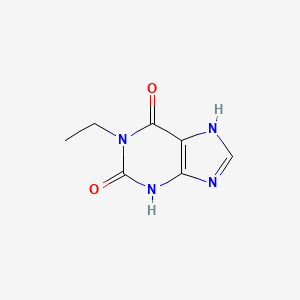

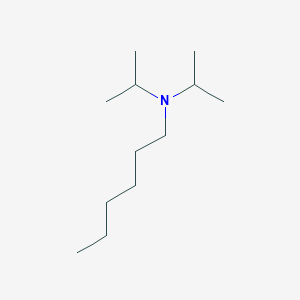

![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)


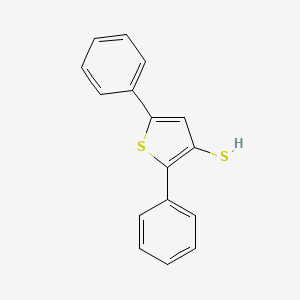
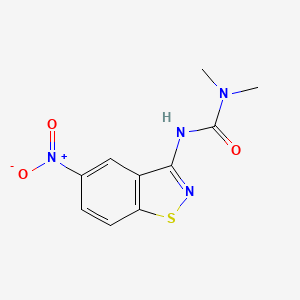
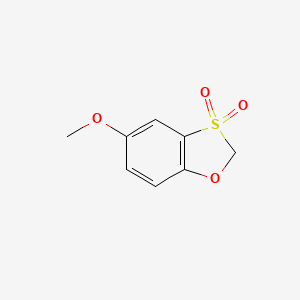
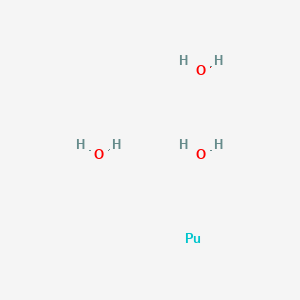
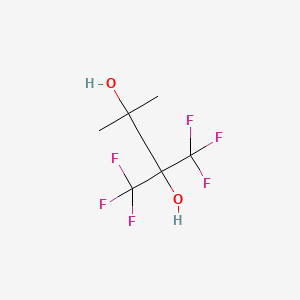
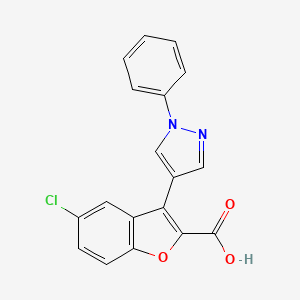
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
